molecular formula C15H11NaO5S B12686348 Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate CAS No. 77076-13-2

Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate

Cat. No.: B12686348
CAS No.: 77076-13-2
M. Wt: 326.3 g/mol
InChI Key: OYEBZHRMMBILPE-UHFFFAOYSA-M
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Description

Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate is a chemical compound with the molecular formula C15H11NaO5S and a molecular weight of 326.29961 g/mol . This compound is known for its unique chemical structure, which includes a sodium salt of a sulphonated toluene derivative. It has various applications in scientific research and industry due to its distinctive properties.

Preparation Methods

The synthesis of Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The sulphonate group can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate involves its interaction with specific molecular targets. The sulphonate group can form strong ionic bonds with positively charged sites on proteins and enzymes, affecting their activity and function. Additionally, the oxophenylacetyl moiety can participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological effects .

Comparison with Similar Compounds

Sodium 4-(oxophenylacetyl)toluene-alpha-sulphonate can be compared with other sulphonated aromatic compounds, such as:

  • Sodium benzenesulphonate
  • Sodium toluenesulphonate
  • Sodium naphthalenesulphonate

What sets this compound apart is its unique combination of the oxophenylacetyl and sulphonate groups, which confer distinct chemical and biological properties .

Properties

CAS No.

77076-13-2

Molecular Formula

C15H11NaO5S

Molecular Weight

326.3 g/mol

IUPAC Name

sodium;[4-(2-oxo-2-phenylacetyl)phenyl]methanesulfonate

InChI

InChI=1S/C15H12O5S.Na/c16-14(12-4-2-1-3-5-12)15(17)13-8-6-11(7-9-13)10-21(18,19)20;/h1-9H,10H2,(H,18,19,20);/q;+1/p-1

InChI Key

OYEBZHRMMBILPE-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=C(C=C2)CS(=O)(=O)[O-].[Na+]

Origin of Product

United States

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